Bis(3-chloro-4-fluorophenyl)borinic acid
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Overview
Description
Bis(3-chloro-4-fluorophenyl)borinic acid is an organoboron compound characterized by the presence of boron atoms bonded to two 3-chloro-4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chloro-4-fluorophenyl)borinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chloro-4-fluorophenylboronic acid with an aryl halide in the presence of a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(3-chloro-4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
Bis(3-chloro-4-fluorophenyl)borinic acid has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of bis(3-chloro-4-fluorophenyl)borinic acid involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: A precursor in the synthesis of bis(3-chloro-4-fluorophenyl)borinic acid.
4-Fluorophenylboronic acid: Used in similar cross-coupling reactions.
3-Fluorophenylboronic acid: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of substrates makes it valuable in both research and industrial applications.
Properties
CAS No. |
872495-46-0 |
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Molecular Formula |
C12H7BCl2F2O |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
bis(3-chloro-4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H7BCl2F2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,18H |
InChI Key |
OHSYVPROJRWIBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
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